N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide is a heterocyclic compound featuring a benzoxazepin core fused with a sulfonamide-substituted thiophene moiety. The benzoxazepin scaffold (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl) consists of a seven-membered ring containing oxygen and nitrogen atoms, while the thiophene-2-sulfonamide group introduces sulfur-based electronic and steric properties. The synthesis of analogous compounds typically involves cyclization reactions or nucleophilic substitutions to form the benzoxazepin ring and sulfonamide linkage .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-15(2)9-21-12-8-10(5-6-11(12)16-14(15)18)17-23(19,20)13-4-3-7-22-13/h3-8,17H,9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSBONSOWSEOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CS3)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various sulfonyl chlorides, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Property | Target Compound | 6EW Ligand (PDB ID: 6EW) |
|---|---|---|
| Molecular Formula | C₁₇H₁₉N₂O₄S₂ | C₂₃H₂₇F₃N₂O₄S |
| Molecular Weight | 403.47 g/mol | 484.53 g/mol |
| Core Structure | Benzoxazepin + thiophene-2-sulfonamide | Benzoxazepin + benzene-1-sulfonamide |
| Key Substituents | Thiophene, dimethyl groups | Trifluoroethyl, 3,4-dimethylbenzene |
Sulfonamide Derivatives with Heterocyclic Cores
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () share sulfonamide functionalities but differ in core structure (triazole vs. benzoxazepin). Key comparisons include:
- Tautomerism : Triazole derivatives exhibit thione-thiol tautomerism, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . The benzoxazepin core in the target compound lacks such tautomeric behavior, suggesting greater conformational rigidity.
- Synthetic routes : Triazoles are synthesized via cyclization of hydrazinecarbothioamides, while benzoxazepin derivatives likely require Friedel-Crafts or ring-closing methodologies .
Physicochemical and Spectroscopic Properties
- IR spectroscopy : The target compound’s sulfonamide group is expected to show νS=O stretches near 1350–1150 cm⁻¹, similar to benzene-sulfonamides in 6EW. Thiophene’s C-S and C=C vibrations (~700–600 cm⁻¹) may further distinguish it from aromatic sulfonamides .
- Hydrogen bonding : Benzoxazepin’s carbonyl (C=O) and sulfonamide (N-H) groups could form hydrogen-bonding networks, analogous to patterns observed in triazole derivatives (). Such interactions influence crystal packing and stability .
Crystallographic Considerations
The SHELX software suite () is widely used for refining small-molecule crystal structures, including sulfonamide derivatives.
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. Its unique molecular structure combines a benzoxazepine core with a thiophene sulfonamide moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features the following structural components:
- Benzoxazepine ring : A seven-membered ring containing both nitrogen and oxygen.
- Thiophene sulfonamide : A thiophene ring substituted with a sulfonamide group.
Molecular Formula
The molecular formula of this compound is with a molecular weight of approximately 298.36 g/mol.
The biological activity of this compound is believed to be mediated through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase.
- Receptor Interaction : The benzoxazepine structure may allow for interaction with neurotransmitter receptors or other cellular targets.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example:
- In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Some studies have explored the anticancer potential of benzoxazepine derivatives:
- Cell Line Studies : Compounds with similar structures have demonstrated cytotoxic effects in various cancer cell lines through apoptosis induction.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria.
-
Anticancer Evaluation :
- In a study involving human breast cancer cell lines (MCF-7), a derivative of this compound showed IC50 values in the low micromolar range (around 5 µM), indicating significant cytotoxicity.
Data Tables
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Antimicrobial | Escherichia coli | 32 µg/mL |
| Anticancer | MCF-7 (breast cancer) | 5 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the benzoxazepine core followed by sulfonamide coupling. Key steps include:
- Cyclocondensation : Formation of the tetrahydrobenzoxazepinone ring under reflux with catalysts like potassium carbonate (e.g., in acetonitrile at 80°C for 12 hours) .
- Sulfonamide Coupling : Reaction of the benzoxazepine intermediate with thiophene-2-sulfonyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine as a base to control pH .
- Critical Parameters : Solvent polarity (e.g., DCM vs. THF) and temperature gradients significantly impact reaction kinetics. For example, THF may enhance intermediate stability, while DCM accelerates coupling .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | K₂CO₃, CH₃CN, 80°C | 60–75% | ≥95% |
| Sulfonamide Coupling | Et₃N, DCM, 0–5°C | 40–55% | ≥90% |
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural fidelity:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the benzoxazepine scaffold (e.g., δ 4.2–4.5 ppm for oxazepine methylene groups) and sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons) .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 393.1) and detects impurities .
- X-ray Crystallography : Resolves stereochemistry of the dimethyl-substituted oxazepine ring, critical for understanding conformational stability .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., conflicting enzyme inhibition IC₅₀ values)?
- Methodological Answer : Discrepancies often arise from assay conditions or target specificity. Mitigation strategies include:
- Orthogonal Assays : Compare results from fluorescence-based vs. radiometric enzyme assays to rule out interference from the compound’s autofluorescence .
- Cellular Context : Validate in vitro findings using cell-based models (e.g., HEK293 cells transfected with target receptors) to account for membrane permeability and off-target effects .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to identify binding poses that explain variability (e.g., sulfonamide group orientation affecting affinity) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for kinase targets?
- Methodological Answer :
- Core Modifications : Introduce substituents at the 3,3-dimethyl or 8-position of the benzoxazepine ring to sterically hinder off-target binding. For example, replacing methyl with ethyl groups reduces off-target kinase inhibition by 30% .
- Sulfonamide Bioisosteres : Replace the thiophene-sulfonamide with pyridine-sulfonamide to enhance solubility and alter H-bonding patterns .
- Data Table :
| Derivative | Modification | Kinase Selectivity (Fold vs. WT) | Solubility (µM) |
|---|---|---|---|
| Parent Compound | None | 1.0 | 12.5 |
| Ethyl-Substituted | 3,3-diethyl | 1.3 | 8.2 |
| Pyridine-Sulfonamide | Thiophene → Pyridine | 2.1 | 25.7 |
Q. What experimental approaches are critical for evaluating the compound’s metabolic stability in preclinical models?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. For example, t₁/₂ < 30 minutes suggests rapid CYP450-mediated oxidation .
- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolite formation (e.g., hydroxylation at the benzoxazepine 4-position) .
- Pharmacokinetic Profiling : Administer intravenously/orally in rodents to calculate bioavailability (F%) and correlate with in vitro data .
Key Challenges & Recommendations
- Synthetic Scalability : Low yields (<50%) in sulfonamide coupling necessitate exploration of flow chemistry or microwave-assisted synthesis .
- Data Reproducibility : Standardize assay protocols (e.g., ATP concentrations in kinase assays) across labs to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
